NCS-382

Description

Properties

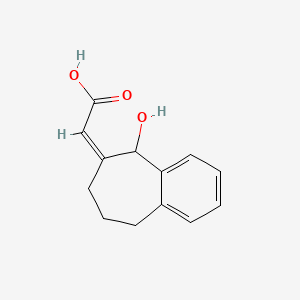

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |

InChI |

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8- |

InChI Key |

UADPGHINQMWEAG-NTMALXAHSA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2C(/C(=C\C(=O)O)/C1)O |

Canonical SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Mechanism of Action of NCS-382: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a compound that has been a subject of pharmacological research for decades, primarily for its relationship with the neurotransmitter γ-hydroxybutyrate (GHB). Initially characterized as a selective antagonist of the high-affinity GHB receptor, its mechanism of action has been revealed to be more complex and multifaceted than previously understood. Conflicting reports on its functional antagonism of GHB's effects have led to a deeper investigation of its molecular targets. More recent evidence has identified the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) as a high-affinity binding site for this compound. This guide provides an in-depth technical overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Primary Molecular Targets of this compound

The pharmacological profile of this compound is primarily defined by its interaction with two key proteins in the central nervous system: the historically defined high-affinity GHB binding site and the CaMKIIα hub domain. It is now largely accepted that the CaMKIIα hub domain constitutes the high-affinity GHB binding site that was studied for many years.

The High-Affinity GHB Receptor and CaMKIIα

For many years, the effects of GHB were attributed to its interaction with a specific, high-affinity receptor, distinct from the GABAB receptor. This compound was developed as a selective ligand for this binding site.[1] Binding studies have consistently demonstrated that this compound is a stereoselective and high-affinity ligand for these GHB binding sites.[2] However, a significant breakthrough in the field has been the identification of the hub domain of CaMKIIα as the long-sought-after high-affinity GHB binding site.[1][3] This discovery has reframed the understanding of this compound's mechanism of action, suggesting that its effects are mediated through the modulation of this crucial neuronal kinase. This compound binds to a specific pocket in the CaMKIIα hub domain, leading to a significant stabilization of the hub oligomer complex.[2][3][4]

Interaction with GABA Receptors

It is critical to note that binding studies have consistently shown that this compound does not possess affinity for either GABAA or GABAB receptors.[5] This lack of direct interaction is a key feature of its pharmacological profile. However, the interpretation of this compound's effects in the context of GHB pharmacology is invariably linked to the GABAB receptor, as GHB itself is a weak agonist at GABAB receptors, which mediates many of its sedative and hypnotic effects. The complex interplay between GHB's actions at its own high-affinity site (CaMKIIα) and at GABAB receptors has been a source of the conflicting reports on this compound's functional effects.

Functional Effects and the Controversy of GHB Antagonism

The functional role of this compound as a GHB antagonist is a topic of considerable debate, with experimental evidence presenting a conflicting picture.

-

Evidence for Antagonism: Some studies have shown that this compound can antagonize specific effects of GHB. For instance, it has been reported to block the discriminative stimulus properties of GHB in animal models. Additionally, this compound has been shown to block the excitatory effects observed with low doses of GHB.

-

Evidence Against or for Partial Agonism: In contrast, a larger body of evidence suggests that this compound fails to antagonize many of the prominent effects of GHB, such as sedation, ataxia, and inhibition of locomotor activity. In some experimental paradigms, this compound has been observed to produce effects similar to GHB or even to potentiate certain actions of GHB. Furthermore, some studies have suggested that this compound may act as a partial agonist at the GHB receptor.

This discrepancy in functional outcomes is likely due to the dual mechanism of GHB's action. The effects of GHB that are mediated through the GABAB receptor are not expected to be blocked by this compound, which does not bind to this receptor. The conflicting results from behavioral studies highlight the complexity of dissecting the pharmacology of a compound whose primary ligand has multiple receptor targets.

Quantitative Data: Binding Affinities

The following tables summarize the reported binding affinities of this compound for its primary targets.

| Target | Ligand | Preparation | Assay Type | Affinity (Ki) | Reference |

| CaMKIIα | [3H]this compound | Rat Cortical Homogenates | Competition Binding | 0.34 µM | [2] |

| CaMKIIα | Unlabeled this compound | Rat Cortical Homogenate | Competition vs. [3H]this compound | 0.340 µM | [5] |

| Target | Ligand | Preparation | Assay Type | Affinity (IC50) | Reference |

| GHB Receptor | Unlabeled this compound | Isolated Rat Striatum Membranes | Competition Binding | 134.1 nM | |

| GHB Receptor | Unlabeled this compound | Isolated Rat Hippocampus Membranes | Competition Binding | 201.3 nM |

Signaling Pathways and Experimental Workflows

Visualizing the Molecular Interactions

The following diagrams illustrate the key interactions of this compound and the workflow of a typical binding assay.

References

- 1. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of NCS-382: A Technical Guide to a Putative GHB Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth analysis of NCS-382, a compound recognized for its high affinity for Gamma-Hydroxybutyrate (GHB) binding sites. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's pharmacology, mechanism of action, and its utility as a research tool. The information presented herein is a compilation of findings from preclinical studies, offering a nuanced perspective on its role as a putative GHB receptor antagonist.

Introduction: The Quest for a GHB Antagonist

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting on both its own specific receptors and as a weak agonist at GABAB receptors.[1] The diverse effects of GHB, ranging from therapeutic applications in narcolepsy to its abuse as a recreational drug, have spurred the search for selective antagonists to probe its physiological functions and to counteract its intoxicating effects. This compound (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) emerged as a promising candidate due to its structural similarity to GHB and its high affinity for GHB binding sites.[1] However, its pharmacological characterization has revealed a complex and at times contradictory profile, challenging its simple classification as a pure antagonist.[1][2]

Chemical and Physical Properties

This compound is a semi-rigid analog of GHB. Its chemical structure is designed to confer higher affinity and selectivity for the GHB binding site compared to the endogenous ligand.

| Property | Value |

| IUPAC Name | (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][3]annulen-6-ylidene)acetic acid |

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol (B145695) |

Pharmacology and Mechanism of Action

Binding Affinity and Selectivity

This compound is a stereoselective ligand for GHB binding sites, with the R-enantiomer showing significantly higher potency.[4] Notably, recent research has identified the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) as a high-affinity binding site for GHB and its analogs, including this compound.[5][6][7][8] Binding studies have demonstrated that this compound does not have a significant affinity for GABAA or GABAB receptors.[1][4]

Table 1: Binding Affinities (Ki) of this compound and Related Compounds at the CaMKIIα Hub Domain

| Compound | Radioligand | Preparation | Ki (μM) | Reference |

| This compound | [3H]this compound | Rat cortical homogenates | 0.34 | [7][8] |

| GHB | [3H]this compound | Rat cortical homogenates | 4.3 | [7][8] |

| Ph-HTBA (1i) | [3H]this compound | Rat cortical homogenates | 0.078 | [8] |

| Fluorinated analog (6) | [3H]this compound | Rat cortical homogenates | 0.11 | [8] |

| Fluorinated analog (9) | [3H]this compound | Rat cortical homogenates | 0.081 | [8] |

Pharmacodynamics: A Controversial Antagonist Profile

While initially reported as a selective GHB receptor antagonist, the in vivo effects of this compound have been inconsistent. Some studies have shown that this compound can block certain behavioral and electrophysiological effects of GHB. For instance, it has been reported to antagonize the discriminative stimulus effects of GHB in rats and block the excitatory effects of low-dose GHB on neuronal firing in the prefrontal cortex.[9][10]

Conversely, other studies have failed to demonstrate a clear antagonistic relationship. In some behavioral paradigms, this compound did not reverse GHB-induced depressant-like effects, such as reduced locomotor activity.[2][11] Furthermore, some reports suggest that this compound may possess partial agonist or inverse agonist properties, and in some instances, it can even enhance the effects of GHB.[1][4] This complex pharmacological profile suggests that the interaction of this compound with the GHB binding site does not always result in a simple blockade of GHB's actions.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is subject to metabolic clearance.[12] The primary metabolic pathways identified are dehydrogenation and glucuronidation.[12]

Experimental Protocols

Radioligand Binding Assay for [3H]this compound

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GHB binding site using [3H]this compound.

Materials:

-

Rat cortical tissue

-

Lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)

-

[3H]this compound

-

Unlabeled this compound or other competing ligands

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.[13]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]this compound, and varying concentrations of the competing unlabeled ligand. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled GHB or this compound.[3][13]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[13]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of neuronal activity to assess the effects of this compound on GHB-induced changes in membrane potential and synaptic currents.

Materials:

-

Brain slice preparation (e.g., from rat prefrontal cortex or hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-gluconate based)

-

Patch pipettes (3-7 MΩ)

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

GHB and this compound solutions

Procedure:

-

Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using a microscope with DIC optics.[14]

-

Patching: Approach a target neuron with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.[14][15]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for the measurement of whole-cell currents and voltage.[15]

-

Data Acquisition: Record baseline neuronal activity (e.g., spontaneous firing, postsynaptic currents).

-

Drug Application: Perfuse the slice with a known concentration of GHB and record the changes in neuronal activity.

-

Antagonism Study: After washing out the GHB, pre-incubate the slice with this compound and then co-apply GHB and this compound to determine if this compound blocks the GHB-induced effects.

Functional Observational Battery (FOB) in Mice

The FOB is a series of tests to assess the behavioral and physiological effects of a compound.[16][17][18][19]

Animals:

-

Male mice (e.g., C57BL/6)

-

Animals should be acclimated to the testing room before the experiment.

Procedure:

-

Dosing: Administer this compound, GHB, or a combination of both via an appropriate route (e.g., intraperitoneal injection). Include a vehicle control group.

-

Observation Period: At specified time points after dosing (e.g., 15, 30, 60, 120 minutes), perform the following observations in a standardized arena:

-

Autonomic Effects: Observe for changes in pupil size, salivation, lacrimation, and body temperature.

-

Neuromuscular Effects: Assess gait, posture, muscle tone (e.g., grip strength), and the presence of tremors or convulsions.

-

Sensorimotor Effects: Evaluate responses to sensory stimuli (e.g., touch, sound) and motor coordination (e.g., righting reflex).

-

Behavioral Effects: Record locomotor activity (e.g., number of line crossings), rearing frequency, and any abnormal behaviors (e.g., stereotypy).

-

-

Scoring: Use a standardized scoring system to quantify the observed effects.

-

Data Analysis: Compare the scores of the different treatment groups to the vehicle control group to determine the behavioral profile of the compounds and any potential antagonistic interactions.

Visualizing Molecular Interactions and Experimental Processes

Proposed Signaling Pathway of GHB and this compound

Experimental Workflow for Radioligand Binding Assay

Conclusion and Future Directions

This compound remains a critical tool for investigating the pharmacology of GHB. While its classification as a pure antagonist is debated, its high affinity and selectivity for the GHB binding site, now understood to be the CaMKIIα hub domain, make it an invaluable molecular probe. The conflicting in vivo data underscore the complexity of GHB's pharmacology and suggest that the functional consequences of ligand binding to the GHB site may be context-dependent.

Future research should focus on elucidating the downstream signaling pathways activated upon ligand binding to the CaMKIIα hub domain. The development of novel analogs of this compound with more defined agonist or antagonist profiles is crucial for dissecting the physiological roles of the GHB binding site. Furthermore, a deeper understanding of the pharmacokinetics and metabolism of this compound and its analogs will be essential for their potential therapeutic development. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge in this intricate field of neuropharmacology.

References

- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]this compound) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of gamma-hydroxybutyrate and its antagonist this compound on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of gamma-hydroxy butyrate with ethanol and NCS 382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. mmpc.org [mmpc.org]

- 17. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mds-usa.com [mds-usa.com]

- 19. 40 CFR § 798.6050 - Functional observational battery. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

The Receptor Binding Profile of NCS-382: A Focus on GABAergic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NCS-382, or 6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid, is a synthetic compound structurally related to gamma-hydroxybutyric acid (GHB).[1] Initially investigated as a potential antagonist for the GHB receptor, its pharmacological profile has been the subject of extensive research. This technical guide provides a comprehensive overview of the binding affinity of this compound, with a particular focus on its interaction with gamma-aminobutyric acid (GABA) receptors. The information presented herein is intended to serve as a critical resource for professionals in neuroscience research and drug development.

While this compound is a potent ligand for the GHB receptor, a recurring and critical finding in the scientific literature is its notable lack of direct affinity for both GABAA and GABAB receptors .[1][2][3] This is a pivotal point for researchers investigating the pharmacology of GHB and the broader GABAergic system. This guide will present the evidence for this binding profile, detail the experimental context, and provide visualizations to clarify the complex interplay between this compound, GHB, and GABA receptors.

Quantitative Binding Affinity Data

The primary finding regarding the interaction of this compound with GABA receptors is a consistent lack of significant binding. In contrast, its affinity for the GHB receptor is well-documented. The following tables summarize the available quantitative data.

| Receptor Subtype | Ligand | Assay Type | Tissue/System | Affinity (IC50/Ki) | Reference |

| GABAA Receptor | This compound | Radioligand Binding | Rat Brain | No affinity reported | [1][2] |

| GABAB Receptor | This compound | Radioligand Binding | Rat Brain | No affinity reported (up to 1 mM) | [1][3] |

Table 1: Summary of this compound Binding Affinity at GABA Receptors

| Receptor | Ligand | Assay Type | Tissue/System | Affinity (IC50) | Reference |

| GHB Receptor | This compound | Radioligand Binding | Rat Striatum Membranes | 134.1 nM | [4] |

| GHB Receptor | This compound | Radioligand Binding | Rat Hippocampus Membranes | 201.3 nM | [4] |

Table 2: Summary of this compound Binding Affinity at the GHB Receptor

Experimental Protocols

The determination of binding affinity for compounds like this compound typically involves radioligand binding assays. While specific protocols for this compound at GABA receptors are not detailed in the literature due to the lack of affinity, a generalized methodology is described below.

Radioligand Displacement Assay

This technique is used to determine the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand that binds to that receptor.

Objective: To determine the concentration of this compound required to inhibit the binding of a specific radioligand to GABAA or GABAB receptors by 50% (the IC50 value).

Materials:

-

Tissue Preparation: Homogenized brain tissue (e.g., rat cerebral cortex) containing the receptors of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor being studied (e.g., [3H]muscimol for GABAA receptors, [3H]baclofen for GABAB receptors).

-

Test Compound: this compound at various concentrations.

-

Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: To separate receptor-bound radioligand from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Generalized Procedure:

-

Tissue Homogenization: The brain tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is then determined from this curve.

Signaling Pathways and Receptor Interactions

Given that this compound does not directly bind to GABA receptors, its pharmacological effects are primarily understood through its interaction with the GHB receptor and the subsequent, often indirect, influence on GABAergic systems. The relationship between GHB, its receptor, and GABA receptors is complex. GHB itself is a weak agonist at GABAB receptors.[1]

The diagram above illustrates that this compound is a high-affinity ligand for the GHB receptor. In contrast, GHB acts as an agonist at its own receptor and as a weak agonist at the GABAB receptor. Critically, there is no direct binding of this compound to either GABAA or GABAB receptors.

Classification of GABA Receptors

To provide further context, it is important to understand the fundamental differences between the two major classes of GABA receptors.

GABAA receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to rapid inhibitory neurotransmission.[5] In contrast, GABAB receptors are metabotropic, G-protein coupled receptors that elicit a slower, more prolonged inhibitory response.[5][6] The profound structural and functional differences between these receptor classes underscore the specificity of ligand binding.

Discussion and Conclusion

The available scientific evidence consistently demonstrates that this compound is a high-affinity ligand for the GHB receptor but lacks significant affinity for GABAA and GABAB receptors.[1][2][3] This makes this compound a valuable pharmacological tool for distinguishing the effects mediated by GHB receptors from those mediated by GABAB receptors.

However, the in vivo effects of this compound are not always straightforward. Some studies have reported that this compound can antagonize certain GHB-induced effects, while others have shown that it can produce effects similar to GHB or even enhance some of its actions.[1][2] These seemingly contradictory findings may be explained by the complex interplay between the GHB and GABAergic systems. For instance, some antagonistic effects of this compound on GHB actions have been observed only when GABAB receptors are blocked, suggesting an indirect mechanism of action.[1]

For researchers and drug development professionals, the key takeaway is that this compound should not be considered a direct GABA receptor ligand. Its utility lies in its ability to selectively target the GHB receptor, thereby helping to elucidate the specific roles of this receptor system in various physiological and pathological processes. Future research may further clarify the indirect modulatory effects of this compound on the broader GABAergic system, but based on current binding data, its direct interaction with GABAA and GABAB receptors is negligible.

References

- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NCS-382: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid), a molecule of significant interest in neuroscience and pharmacology. This document details its chemical properties, mechanism of action, and summarizes key experimental findings.

Chemical Structure and Properties

This compound, a semirigid structural analog of gamma-hydroxybutyric acid (GHB), was initially developed as a selective antagonist for the GHB receptor.[1] Its chemical structure is characterized by a 6,7,8,9-tetrahydro-5H-benzo[2]annulene ring system.[3]

Chemical Name: (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[2]annulen-6-ylidene)acetic acid[4] InChI Key: UADPGHINQMWEAG-CSKARUKUSA-N[5]

Mechanism of Action and Pharmacological Profile

This compound is a compound with a complex and debated pharmacological profile. While initially reported as a selective GHB receptor antagonist, subsequent research has revealed a more nuanced mechanism of action.[1][5]

GHB Receptor Antagonism: Binding studies have confirmed that this compound is a stereoselective ligand for GHB-binding sites.[1] It has been shown to block the discriminative stimulus effects of GHB in a dose-dependent manner in animal models, suggesting it acts as an antagonist at GHB receptors.[6] However, the antagonistic effects of this compound on GHB-induced behaviors are not consistently observed. Several studies have reported its failure to antagonize GHB-induced locomotor activity inhibition, ataxia, and suppression of operant responses.[1][7] In some instances, this compound has been observed to produce effects similar to GHB or even enhance some of its actions.[1]

Interaction with GABA Receptors: While this compound does not display affinity for GABA(A) or GABA(B) receptors in binding assays, some evidence suggests an indirect action at GABA(B) receptors might contribute to its pharmacological effects.[1][8] The only in vitro electrophysiological action of GHB that was antagonized by this compound required the prior blockade of GABA(B) receptors.[1]

CaMKIIα Modulation: More recently, this compound has been identified as a brain-penetrating, high nanomolar-affinity ligand selective for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[4][9] This interaction presents a novel mechanistic pathway for the pharmacological modulation of CaMKII activity.[3]

The proposed interaction of this compound with these targets is visualized in the following signaling pathway diagram.

Caption: Proposed signaling interactions of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Binding Affinity

| Target | Preparation | Radioligand | IC50 (nM) | Reference |

| GHB Receptor | Rat Striatum Membranes | [3H]this compound | 134.1 | [10] |

| GHB Receptor | Rat Hippocampus Membranes | [3H]this compound | 201.3 | [10] |

Table 2: Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Mouse | Km (Dehydrogenation) | 29.5 ± 10.0 µmol/L | [2] |

| Human | Km (Dehydrogenation) | 12.7 ± 4.8 µmol/L | [2] |

| Mouse | Km (Glucuronidation) | >100 µmol/L | [2] |

| Human | Km (Glucuronidation) | >100 µmol/L | [2] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Radioligand Binding Assay for GHB Receptors

Objective: To determine the binding affinity of this compound for GHB receptors.

Methodology:

-

Membrane Preparation: Rat striatum and hippocampus are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]this compound, in the presence of varying concentrations of unlabeled this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Caption: Workflow for a radioligand binding assay.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and metabolic pathways of this compound.

Methodology:

-

Animal Dosing: Mice are administered a single intraperitoneal injection of this compound at various doses (e.g., 100, 300, and 500 mg/kg).[2]

-

Sample Collection: Blood and brain tissue samples are collected at multiple time points post-administration.

-

Sample Processing: Blood is processed to obtain serum. Brain tissue is homogenized.

-

LC-MS/MS Analysis: The concentrations of this compound and its metabolites in the serum and brain homogenates are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2]

-

Metabolite Identification: The structure of metabolites is elucidated using HPLC-MS/MS.[2]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are calculated from the concentration-time data.

Behavioral Assays in Rodents

Objective: To evaluate the effect of this compound on GHB-induced behavioral changes.

Methodology:

-

Drug Discrimination: Rats are trained to discriminate between the administration of GHB and a vehicle in a T-maze for a food reward.[6] Once the discrimination is learned, the ability of this compound to block the GHB-appropriate response is tested by administering this compound prior to GHB.[6]

-

Locomotor Activity: Mice are placed in an open-field arena, and their locomotor activity is recorded using an automated tracking system. The effect of this compound on GHB-induced changes in locomotor activity is assessed by co-administration of the two compounds.[7]

Synthesis

The synthesis of this compound and its analogs typically involves a multi-step process starting from corresponding benzaldehydes.[3] A general synthetic scheme involves a Wittig condensation to form phenylpentenoic acids, followed by hydrogenation and intramolecular cyclization to generate benzocycloheptanones.[3] Further modifications can be made to the phenyl ring of the core structure.[3]

Caption: General synthetic route for this compound analogs.

Therapeutic Potential and Future Directions

This compound has been investigated for its potential therapeutic applications, including as a treatment for GHB overdose and for the genetic metabolic disorder succinic semialdehyde dehydrogenase deficiency (SSADHD), which is characterized by elevated GHB levels.[2][5] Its anticonvulsant and anti-sedative properties have also been noted.[5][10][11]

The discovery of its interaction with the CaMKIIα hub domain opens new avenues for research, particularly in the context of ischemic stroke and neurodegenerative disorders where CaMKIIα is a relevant drug target.[4][9] Analogs of this compound with improved affinity and brain permeability are being developed and show promise as novel modulators of CaMKIIα.[4][9]

Future research should focus on further elucidating the complex pharmacology of this compound, including the relative contributions of its actions at GHB receptors and CaMKIIα to its overall in vivo effects. The development of more selective analogs will be crucial for dissecting these mechanisms and for advancing the therapeutic potential of this chemical scaffold.

References

- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anti-sedative and anti-cataleptic properties of this compound, a gamma-hydroxybutyrate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NCS-382 in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCS-382, chemically known as (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylidene)acetic acid, is a synthetic compound that has been a focal point of neuropharmacological research for its interaction with the gamma-hydroxybutyric acid (GHB) signaling system.[1][2] Initially developed as a selective antagonist for the putative GHB receptor, its precise mechanism of action and role in neurotransmission have been subjects of extensive investigation and debate.[2] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its pharmacological profile, its effects on neurotransmitter systems, and the experimental methodologies used to elucidate its function. The complex and sometimes conflicting findings surrounding this compound's activity are presented to offer a comprehensive resource for professionals in neuroscience and drug development.

Pharmacological Profile of this compound

This compound is a stereoselective ligand for GHB binding sites.[2] Its interaction with these sites has been characterized through various in vitro and in vivo studies. However, its classification as a pure antagonist has been challenged, with some evidence suggesting partial agonist properties or indirect effects on other receptor systems, notably the GABA(B) receptor.[2][3]

Quantitative Data on this compound Binding and Efficacy

The following tables summarize the key quantitative data regarding the pharmacological characteristics of this compound.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.34 µM | Rat Cortical Homogenates | [3H]this compound | [4] |

| IC50 (vs [3H]GHB) | 134.1 nM | Rat Striatum Membranes | [3H]GHB | MedChemExpress |

| IC50 (vs [3H]GHB) | 201.3 nM | Rat Hippocampus Membranes | [3H]GHB | MedChemExpress |

| Bmax | 57 pmol/mg protein | Rat Cortical Membranes | [3H]this compound | [4] |

Table 1: Binding Affinity and Receptor Density of this compound for the GHB Receptor.

| Parameter | Value | Species/Model | Effect | Reference |

| Permeability (25 µM) | 7.6 ± 1.7 x 10⁻⁶ cm/s | MDCK cells | Active Uptake | [5] |

| Permeability (50 µM) | 1.4 ± 0.2 x 10⁻⁶ cm/s | MDCK cells | Active Uptake | [5] |

| Permeability (100 µM) | 1.9 ± 0.2 x 10⁻⁶ cm/s | MDCK cells | Active Uptake | [5] |

Table 2: Blood-Brain Barrier Permeability of this compound.

Role in Neurotransmission

The primary role of this compound in neurotransmission is linked to its modulation of the GHB system, which in turn influences other major neurotransmitter systems, particularly dopamine (B1211576).

Modulation of the GHB System

GHB is an endogenous neurotransmitter and neuromodulator.[6] While it can act as a weak agonist at GABA(B) receptors, it also binds to its own high-affinity receptor.[6] this compound was designed to be a selective antagonist at this GHB receptor.[2] However, the functional consequences of this interaction are complex. Some studies show that this compound can block certain effects of GHB, while others report a failure to antagonize GHB-induced behaviors, and in some cases, even mimicking or enhancing GHB's effects.[3][7] This has led to the hypothesis that some of GHB's actions are not mediated by the this compound-sensitive GHB receptor but rather through GABA(B) receptors.[2]

Interaction with Dopaminergic Systems

A significant aspect of this compound's role in neurotransmission is its influence on the dopaminergic system. GHB itself has a biphasic effect on dopamine release, initially causing a decrease followed by an increase. The inhibitory phase is thought to be mediated by the GHB receptor, while the subsequent increase is attributed to actions at GABA(B) autoreceptors on GABAergic neurons, leading to disinhibition of dopamine neurons. Electrophysiological studies have shown that dopaminergic drugs can modulate the firing frequency of neurons in the substantia nigra and ventral tegmental area.[8] this compound's interaction with the GHB receptor is expected to modulate these effects on dopamine neurotransmission.

Signaling Pathways

The precise downstream signaling cascade of the GHB receptor remains an area of active research. The recent identification of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a high-affinity binding site for both GHB and this compound provides a significant advancement in understanding this pathway.[1] It is proposed that binding of GHB or this compound to CaMKIIα modulates its activity, which in turn can influence a wide range of cellular processes, including synaptic plasticity and neurotransmitter release. There is also evidence suggesting that GHB receptor activation can lead to an accumulation of cGMP and an increase in inositol (B14025) phosphate (B84403) turnover.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to study this compound.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the GHB receptor using a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]

-

Centrifuge the homogenate at low speed to remove debris.[10]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[10]

-

Wash the pellet by resuspension and re-centrifugation.[10]

-

Resuspend the final pellet in assay buffer and determine protein concentration.[10]

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [3H]this compound), and varying concentrations of unlabeled this compound (or other competing ligands).[10]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

-

Wash the filters with ice-cold wash buffer.[10]

3. Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.[10]

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Calculate specific binding by subtracting non-specific from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[10]

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the brain of a freely moving animal in response to this compound administration.

1. Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[11]

-

Implant a guide cannula targeted to the brain region of interest (e.g., striatum).[11]

-

Allow the animal to recover from surgery.

2. Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.[11]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[11]

-

Allow the system to equilibrate and collect baseline dialysate samples.[11]

3. Drug Administration and Sample Collection:

-

Administer this compound (or vehicle) to the animal.

-

Continue to collect dialysate samples at regular intervals.[11]

4. Neurochemical Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

-

Quantify dopamine levels by comparing peak areas to a standard curve.[11]

5. Data Analysis:

-

Express post-drug dopamine levels as a percentage of the baseline levels.

-

Analyze the time course of dopamine changes in response to this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic GMP stimulates inositol phosphate production in cultured pituitary cells: possible implication to signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Enigmatic Ligand: A Technical Guide to the Discovery and History of NCS-382

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCS-382, chemically known as (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a semi-rigid analogue of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB).[2] Since its initial synthesis, this compound has been a pivotal pharmacological tool for investigating the physiological and pathological roles of GHB. It was initially heralded as the first selective antagonist for the high-affinity GHB receptor, offering the promise of a deeper understanding of this unique signaling system and a potential therapeutic agent for GHB overdose and related disorders.[3] However, its history is marked by scientific debate, with accumulating evidence challenging its role as a universal GHB antagonist and suggesting a more complex mechanism of action.[4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and a nuanced discussion of its established and debated mechanisms of action.

Discovery and History

This compound was first synthesized and characterized in 1990 by Maitre and colleagues. At the time, the existence of a specific, high-affinity binding site for GHB in the brain was known, but its functional role and distinction from the well-characterized GABAB receptor, to which GHB also binds with lower affinity, were still being elucidated. The development of a selective antagonist was a critical step in isolating and characterizing the pharmacology of this novel GHB receptor.

Subsequent studies throughout the 1990s and 2000s utilized this compound extensively. It was shown to be a stereoselective ligand for GHB binding sites, with the R-enantiomer displaying higher affinity.[3] Early electrophysiological studies demonstrated that this compound could block the excitatory effects of low doses of GHB in the prefrontal cortex, seemingly confirming its antagonist properties at the GHB receptor.[1]

However, the narrative surrounding this compound's mechanism of action grew more complex as further research emerged. A significant body of evidence from behavioral pharmacology studies revealed that this compound failed to antagonize many of the classic effects of GHB, such as sedation, ataxia, and discriminative stimulus properties.[4][5] In some instances, this compound was even reported to produce effects similar to GHB or to potentiate its actions.[6] This led to the hypothesis that many of the overt behavioral effects of GHB are mediated through the GABAB receptor, for which this compound has no affinity, and that the role of the high-affinity GHB receptor, and thus the antagonistic action of this compound, was more nuanced than initially thought.[4]

More recently, the high-affinity GHB binding site has been identified as a component of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[7] This discovery has reframed the understanding of this compound's action, positioning it as a brain-penetrant, high-affinity ligand for the CaMKIIα hub domain.[7]

Mechanism of Action

The mechanism of action of this compound is multifaceted and has been a subject of ongoing research and debate.

1. Binding to the High-Affinity GHB Site (CaMKIIα Hub Domain):

This compound is a potent and stereoselective ligand for the high-affinity GHB binding site, now understood to be located on the CaMKIIα hub domain.[3][7] Radioligand binding studies using [³H]this compound have been instrumental in characterizing these sites.[8] this compound exhibits a significantly higher affinity for this site than GHB itself.[8]

2. The Controversy over Antagonism:

While initially described as a GHB receptor antagonist, the ability of this compound to block the physiological effects of GHB is context-dependent.

-

Evidence for Antagonism: In specific experimental paradigms, particularly electrophysiological studies, this compound has been shown to antagonize the excitatory effects of low doses of GHB.[1]

-

Evidence Against Universal Antagonism: A larger body of behavioral research indicates that this compound fails to reverse many of the prominent effects of GHB, including sedation, motor impairment, and the subjective effects mimicked in drug discrimination studies.[4][5] These effects are now largely attributed to GHB's weaker agonism at the GABAB receptor.[9]

3. Proposed Signaling Pathways:

The signaling pathway initiated by GHB binding to its high-affinity site (and presumably blocked by this compound) is still not fully elucidated. However, evidence suggests it is a G-protein coupled receptor (GPCR) that, upon activation by GHB, may lead to the release of glutamate.[10] The downstream effects are thought to be excitatory, contrasting with the inhibitory effects mediated by GABAB receptor activation. The activation of GABAB receptors by higher concentrations of GHB leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Binding Affinities of this compound

| Radioligand | Preparation | Ki (μM) | Bmax (pmol/mg protein) | Reference |

| [³H]this compound | Rat Cortical Homogenate | 0.340 | 57 | [13] |

| [³H]GHB | Rat Brain Homogenates | R-NCS-382: ~0.17S-NCS-382: ~10.2 | Not Reported | [3] |

| [³H]this compound | Rat Brain Homogenates | R-NCS-382: ~0.24S-NCS-382: ~3.36 | Not Reported | [3] |

Note: The study by Castelli et al. (2003) demonstrated the stereoselectivity of this compound, with the R-enantiomer showing significantly higher affinity.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)

| Dose (mg/kg) | Cmax (μM) (Serum) | Tmax (h) (Serum) | AUC (μM*h) (Serum) | Half-life (h) (Serum) | Reference |

| 100 | 114 ± 28 | 0.25 | 68 ± 17 | 0.3 | [14] |

| 300 | 450 ± 110 | 0.5 | 390 ± 90 | 0.5 | [14] |

| 500 | 830 ± 190 | 0.5 | 1100 ± 250 | 0.8 | [14] |

Table 3: In Vitro Metabolism of this compound

| Enzyme System | Species | Metabolic Pathway | Km (μM) | Reference |

| Liver Microsomes | Mouse | Dehydrogenation | 29.5 ± 10.0 | [14] |

| Liver Microsomes | Human | Dehydrogenation | 12.7 ± 4.8 | [14] |

| Liver Microsomes | Mouse & Human | Glucuronidation | >100 | [14] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of this compound for the GHB receptor in rat brain tissue.

1. Membrane Preparation:

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain, placing it in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Homogenize the tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Binding Assay:

-

Perform the assay in 96-well plates with a final volume of 250 µL per well.

-

To each well, add:

-

50 µL of various concentrations of unlabeled this compound (or other competing ligands).

-

50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd).

-

150 µL of the prepared membrane homogenate (50-120 µg of protein).

-

-

For total binding, add buffer instead of the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled GHB (e.g., 1 mM).

-

Incubate the plates at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assessment

This protocol describes a general method for assessing the effect of this compound on spontaneous locomotor activity in mice, often in the context of its interaction with GHB.

1. Apparatus:

-

Use an open-field arena (e.g., 42 x 42 x 42 cm) made of a non-porous material like polyvinyl chloride.

-

The arena should be equipped with a grid of infrared beams on the x, y, and z axes to automatically record horizontal and vertical movements. Alternatively, a video tracking system with appropriate software can be used.

2. Animal Handling and Acclimation:

-

House adult male mice individually for at least one week before testing.

-

On the day of testing, transport the mice to the testing room and allow them to acclimate for 30-60 minutes in their home cages. The testing room should have controlled lighting and temperature.

3. Experimental Procedure:

-

Administer this compound (e.g., 10-100 mg/kg, intraperitoneally) or vehicle.

-

After a specified pretreatment time (e.g., 15-30 minutes), administer GHB (e.g., 100-500 mg/kg, intraperitoneally) or vehicle.

-

Immediately or after a short delay, gently place the mouse in the center of the open-field arena.

-

Record locomotor activity for a set period, typically 30-60 minutes.

4. Data Analysis:

-

The automated system will provide data on various parameters, including:

-

Total distance traveled (cm).

-

Horizontal activity (number of beam breaks).

-

Vertical activity (rearing, number of beam breaks).

-

Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different drug treatments.

In Vitro Electrophysiology

This is a generalized protocol for whole-cell patch-clamp recordings from neurons in acute brain slices to investigate the effects of this compound on neuronal activity and its interaction with GHB.

1. Slice Preparation:

-

Anesthetize a young adult rat or mouse and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution (e.g., containing high sucrose (B13894) and low calcium to improve neuronal viability).

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated cutting solution.

-

Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose) and allow them to recover at 32-34°C for at least one hour before recording.

2. Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill with an intracellular solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3).

-

Obtain a gigaohm seal on the membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.

-

Record neuronal activity in current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode using a suitable amplifier and data acquisition system.

3. Drug Application:

-

After obtaining a stable baseline recording, apply GHB and/or this compound to the slice via the perfusion system at known concentrations.

-

Record the changes in neuronal properties, such as resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.

4. Data Analysis:

-

Analyze the electrophysiological data using specialized software to quantify the effects of the drugs on the recorded parameters.

-

Use appropriate statistical tests to determine the significance of the observed effects.

Conclusion

This compound remains a compound of significant interest in neuropharmacology. While its initial designation as a straightforward competitive antagonist of the GHB receptor has been challenged, its utility as a high-affinity ligand for a specific binding site—now identified as part of CaMKIIα—is undisputed. The complex pharmacology of this compound underscores the intricate nature of GHB signaling in the central nervous system, involving at least two distinct receptor systems (the high-affinity GHB site and the GABAB receptor) that mediate different physiological effects. For researchers and drug development professionals, a thorough understanding of the history and the debated mechanisms of this compound is crucial for the accurate interpretation of experimental data and for the design of future studies aimed at dissecting the roles of GHB in health and disease. The continued investigation of this compound and the development of new, more selective ligands will undoubtedly provide further clarity on this enigmatic signaling system.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo [pubmed.ncbi.nlm.nih.gov]

- 5. anilocus.com [anilocus.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

The Role of NCS-382 as a Selective Ligand for the CaMKIIα Hub Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its unique dodecameric or tetradecameric holoenzyme structure is orchestrated by a C-terminal hub domain, which has emerged as a novel allosteric regulatory site for the kinase's activity.[2][3][4][5] (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[6]annulen-6-ylidene)acetic acid, or NCS-382, is a brain-penetrant small molecule that has been identified as a selective, high-affinity ligand for the CaMKIIα hub domain.[1][7][8][9] This technical guide provides an in-depth overview of this compound's interaction with the CaMKIIα hub domain, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to CaMKIIα and the Hub Domain

CaMKIIα is a key player in decoding calcium signals in neurons.[2] The holoenzyme is a large complex composed of 12-14 individual subunits.[2] Each subunit contains an N-terminal kinase domain, a regulatory segment, a variable linker, and a C-terminal hub domain.[2] The hub domain is responsible for the oligomerization of the subunits, forming a central scaffold for the holoenzyme.[5] Beyond its structural role, the hub domain is now understood to allosterically regulate kinase activity.[3][4] The discovery of a specific binding pocket for γ-hydroxybutyrate (GHB) and its analogs, like this compound, within the CaMKIIα hub domain has opened new avenues for the pharmacological modulation of this critical enzyme.[10][11][12]

This compound: A Selective CaMKIIα Hub Domain Ligand

This compound, a semi-rigid analog of GHB, was initially developed as a selective antagonist for the GHB receptor.[13][14] However, subsequent research has unequivocally identified the CaMKIIα hub domain as a high-affinity binding site for this compound and other GHB analogs.[1] this compound exhibits a ten-fold higher affinity for the CaMKIIα hub domain compared to GHB.[1] Importantly, it does not interact with GABA receptors, distinguishing it from GHB.[15] This selectivity makes this compound a valuable tool for specifically probing the function of the CaMKIIα hub domain.

Mechanism of Action

This compound binds to a specific pocket located deep within the intra-subunit cavities of the CaMKIIα hub domain.[1][12] This binding has a significant stabilizing effect on the oligomeric structure of the hub domain.[1][10] This stabilization is thought to modulate the holoenzyme's function, potentially by altering its interaction with other proteins or by influencing the kinase's activation state.[6] The binding of this compound and its analogs can induce conformational changes in the hub domain, including a "flip" of the Trp403 residue, which may play a role in the allosteric regulation of kinase activity.[4][8]

Quantitative Data: Binding Affinity and Thermal Stabilization

The interaction of this compound and its analogs with the CaMKIIα hub domain has been quantified using various biophysical techniques. The following tables summarize the key binding affinity and thermal stabilization data.

| Compound | Binding Affinity (Ki) [µM] | Method | Reference |

| This compound | 0.34 | [³H]this compound competition binding in rat cortical homogenates | [1] |

| GHB | 4.3 | [³H]this compound competition binding in rat cortical homogenates | [1] |

| Ph-HTBA (1i) | 0.078 | [³H]this compound competition binding in rat cortical homogenates | [1] |

| 1b (2-bromo analog) | 0.050 | [³H]this compound competition binding in rat cortical homogenates | [1] |

| HOCPCA | Not directly reported in these articles | ||

| Fluorinated analog 6 | 0.11 | Competition assay against [³H]this compound in rat cortical homogenate | [15] |

| Fluorinated analog 9 | 0.081 | Competition assay against [³H]this compound in rat cortical homogenate | [15] |

| Compound | Dissociation Constant (KD) [µM] | Method | Reference |

| This compound | 8.9 | Surface Plasmon Resonance (SPR) | [1] |

| Ph-HTBA (1i) | 0.757 | Surface Plasmon Resonance (SPR) | [1] |

| 1b (2-bromo analog) | 2.6 | Surface Plasmon Resonance (SPR) | [1] |

| Compound | Maximum Thermal Shift (ΔTm) [°C] | Method | Reference |

| This compound | 16.7 | Differential Scanning Fluorimetry (DSF) | [1] |

| Ph-HTBA (1i) | 19 | Differential Scanning Fluorimetry (DSF) | [1] |

| 1b (2-bromo analog) | 17 | Differential Scanning Fluorimetry (DSF) | [1] |

| PIPA | 13.04 | Thermal Shift Assay (TSA) | [4] |

Signaling Pathway and Proposed Mechanism

The binding of this compound to the CaMKIIα hub domain represents a novel mechanism for modulating synaptic function. The following diagram illustrates the proposed signaling pathway and the site of action for this compound.

Caption: CaMKIIα signaling cascade and the modulatory role of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction of this compound with the CaMKIIα hub domain.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from its binding site.

Objective: To determine the binding affinity of this compound and its analogs to the CaMKIIα hub domain in native tissue.

Materials:

-

Rat cortical homogenates

-

[³H]this compound (radioligand)

-

Test compounds (this compound, analogs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat cortical homogenates as the source of native CaMKIIα.

-

Incubate the homogenates with a fixed concentration of [³H]this compound and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 4°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM GHB).

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (KD).

Objective: To determine the kinetic parameters and dissociation constant of this compound binding to the purified CaMKIIα hub domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified CaMKIIα 6x hub protein

-

Test compounds (this compound, analogs)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the purified CaMKIIα 6x hub protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Inject a series of increasing concentrations of the test compound in two-fold dilutions over the sensor surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time to generate sensorgrams.

-

After each injection, allow for a dissociation phase where running buffer flows over the surface.

-

Regenerate the sensor surface between different compound injections if necessary.

-

Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (KD).[1]

-

Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kₐ and kd).

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence and absence of a ligand. An increase in Tm indicates ligand-induced stabilization.

Objective: To measure the thermal stabilization of the CaMKIIα hub domain upon binding of this compound and its analogs.

Materials:

-

Real-time PCR instrument

-

Purified CaMKIIα hub protein

-

Test compounds (this compound, analogs)

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer

Procedure:

-

Mix the purified CaMKIIα hub protein with the fluorescent dye and varying concentrations of the test compound in a multiwell plate.

-

Place the plate in a real-time PCR instrument.

-

Gradually increase the temperature of the sample, typically from 25°C to 95°C.

-

The fluorescent dye binds to exposed hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence.

-

Monitor the fluorescence intensity as a function of temperature to generate a melting curve.

-

The midpoint of the unfolding transition is the melting temperature (Tm).

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

Conclusion and Future Directions

This compound and its analogs have been instrumental in identifying and characterizing a novel allosteric binding site on the CaMKIIα hub domain. The ability of these compounds to selectively bind to and stabilize the hub domain provides a unique pharmacological tool to modulate CaMKIIα function. The development of even more potent and selective analogs, such as Ph-HTBA, with improved pharmacokinetic properties, holds promise for therapeutic interventions in neurological disorders where CaMKIIα dysregulation is implicated, such as ischemic stroke and neurodegenerative diseases.[1][7][8] Future research should focus on elucidating the precise downstream functional consequences of hub domain stabilization and the therapeutic potential of this novel class of CaMKIIα modulators.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. DSpace [scholarworks.umass.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+/CaM dependent protein kinase II (CaMKII)α and CaMKIIβ hub domains adopt distinct oligomeric states and stabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. biorxiv.org [biorxiv.org]

- 11. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

endogenous function of GHB receptors and NCS-382

An In-depth Technical Guide on the Endogenous Function of GHB Receptors and the Pharmacology of NCS-382

Abstract

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter and neuromodulator derived from GABA, exerting its effects through a complex interplay between two distinct receptor systems: high-affinity, specific GHB receptors (GHBR) and low-affinity GABAB receptors. The physiological role of the endogenous GHB system is still under investigation, but it is implicated in modulating neuronal activity and dopamine (B1211576) release.[1][2][[“]] Exogenous administration of GHB, often at pharmacological concentrations, primarily engages GABAB receptors to produce sedative, anesthetic, and intoxicating effects.[1][4] this compound is a well-established experimental compound, initially developed as a selective antagonist for the high-affinity GHB receptor.[5][6] However, its pharmacological profile is complex; while it binds with high affinity to GHB sites, its antagonist activity in vivo is a subject of debate, with some evidence suggesting it may not block key GHB-induced behaviors.[5][7] Furthermore, recent discoveries have identified the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a high-affinity binding site for both GHB and this compound, adding another layer to their mechanism of action.[8] This guide provides a comprehensive overview of the endogenous GHB system, the dual receptor pharmacology of GHB, and the multifaceted actions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Quantitative Ligand-Receptor Interaction Data

The following tables summarize the binding affinities and functional potencies of GHB and this compound at their principal molecular targets.

Table 1: Binding Affinity Data (Ki / Kd)

| Ligand | Target Receptor | Preparation | Affinity (Ki / Kd) | Reference(s) |

|---|---|---|---|---|

| GHB | GHB Receptor | Cloned Human (C12K32) | Kd: 114 nM | [[“]] |

| GHB | CaMKIIα Hub Domain | Rat Cortical Homogenate | Ki: 4.3 µM | [9][10] |

| This compound | GHB Receptor | Cloned Human (C12K32) | IC50: 120 ± 18 nM | [[“]] |

| this compound | CaMKIIα Hub Domain | Rat Cortical Homogenate | Ki: 0.340 µM (340 nM) |[9][10] |

Table 2: Functional Assay Data (EC50 / IC50)